4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide
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Overview
Description
4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide is a complex organic compound featuring a benzimidazole core, a piperidine ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole intermediate is then reacted with piperidine and a suitable carboxylic acid derivative to introduce the piperidine ring. Finally, the dimethylphenyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)aniline
N-(3,4-dimethylphenyl)piperidine-1-carboxamide
4-(1H-benzo[d]imidazol-2-yl)aniline
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Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(3,4-dimethylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-14-7-8-17(13-15(14)2)22-21(26)25-11-9-16(10-12-25)20-23-18-5-3-4-6-19(18)24-20/h3-8,13,16H,9-12H2,1-2H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTCFPPUEPDSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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